molecular formula C14H14OP+ B169858 Phosphine oxide, bis(3-methylphenyl)- CAS No. 145290-34-2

Phosphine oxide, bis(3-methylphenyl)-

Cat. No.: B169858
CAS No.: 145290-34-2
M. Wt: 229.23 g/mol
InChI Key: VLGBGPBIXWIGOS-UHFFFAOYSA-N
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Description

Phosphine oxide, bis(3-methylphenyl)-, also known as bis(3-methylphenyl)phosphine oxide, is an organic phosphorus compound with the chemical formula C14H15OP. It is a colorless to pale yellow solid with a distinct odor. This compound is known for its high thermal and oxidative stability, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, bis(3-methylphenyl)-, is typically synthesized through the alkylation of m-tolylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of phosphine oxide, bis(3-methylphenyl)-, follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, bis(3-methylphenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Silanes, borane-dimethylsulfide complex.

    Substitution: Various organometallic reagents and catalysts.

Major Products Formed

Scientific Research Applications

Phosphine oxide, bis(3-methylphenyl)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine oxide, bis(3-methylphenyl)-, involves its ability to act as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The compound’s high thermal and oxidative stability also allows it to function effectively as a flame retardant by inhibiting the combustion process .

Comparison with Similar Compounds

Phosphine oxide, bis(3-methylphenyl)-, can be compared with other similar compounds such as:

Uniqueness

Phosphine oxide, bis(3-methylphenyl)-, is unique due to its specific substitution pattern, which imparts distinct thermal and oxidative stability properties. This makes it particularly valuable in applications requiring high stability under extreme conditions .

Properties

IUPAC Name

bis(3-methylphenyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OP/c1-11-5-3-7-13(9-11)16(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGBGPBIXWIGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[P+](=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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